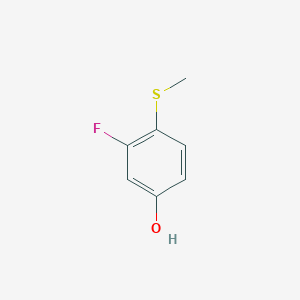

3-氟-4-(甲硫基)苯酚

描述

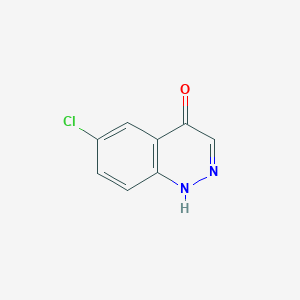

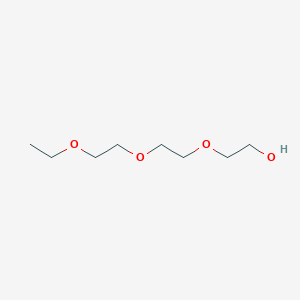

3-Fluoro-4-(methylthio)phenol is a compound that is part of a broader class of chemicals that can be used as intermediates in the synthesis of various materials, including liquid crystal compounds and luminescent materials. The presence of both a fluorine atom and a methylthio group in the phenol structure suggests that it could have interesting electronic and photophysical properties, potentially useful in the development of advanced materials.

Synthesis Analysis

The synthesis of related fluorinated phenolic compounds often involves multiple steps, including protection and deprotection of functional groups, halogen exchange reactions, and cross-coupling reactions. For instance, the synthesis of 3-Fluoro-4-hexylthiophene, a compound with some structural similarities, involves perbromination followed by protection with trimethylsilyl groups and a bromine/fluorine exchange . Similarly, the synthesis of 3-Fluorin-4-cyanogens group phenol from m-fluorin anisole through a series of chemical reactions indicates the complexity and multi-step nature of synthesizing such fluorinated compounds .

Molecular Structure Analysis

The molecular structure of fluorinated phenolic compounds can be characterized using various spectroscopic techniques, such as FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction methods. Theoretical investigations using methods like DFT can provide insights into molecular geometry, vibrational frequencies, and electronic properties . The presence of fluorine and methylthio groups in the molecule is likely to influence its electronic distribution and molecular interactions, as seen in related compounds.

Chemical Reactions Analysis

Fluorinated phenolic compounds can participate in various chemical reactions, including cross-coupling reactions to create extended conjugated materials . The reactivity of such compounds can be tuned by the presence of electron-withdrawing or electron-donating substituents, which can stabilize or destabilize the frontier molecular orbitals, respectively.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(methylthio)phenol and related compounds can be significantly influenced by their molecular structure. For example, the photoluminescence properties of cationic dithieno[3,2-b:2',3'-d]phospholes, which can be used as building blocks for conjugated polyelectrolytes, are notable and can be observed even in the solid state . The electronic properties, such as HOMO-LUMO gaps, can be investigated through cyclic voltammetry and UV-vis spectroscopy, and are affected by the substitution pattern on the phenolic ring . The presence of fluorine atoms, known for their strong electron-withdrawing nature, can lead to a significant drop in LUMO levels, affecting the material's optoelectronic properties .

科学研究应用

荧光化学传感器开发

一项关于水杨醛基腙的研究,包括与 3-氟-4-(甲硫基)苯酚密切相关的衍生物,证明了它们作为 Al3+ 离子的荧光“开启”化学传感器的应用。这些腙表现出显着的荧光增强和对 Al3+ 的选择性,在活细胞成像中具有潜在应用。这项研究突出了此类化合物在生物背景下监测铝离子的重要性(Rahman 等,2017)。

合成和表征

探索了合成技术和 3-氟-4-氰基酚的表征,这是生产氟化液晶化合物的关键中间体,表明其在液晶技术发展中的不可或缺性(Z. Ping,2005)。

实际合成应用

对 4-氟-2-(甲硫基)苯胺及其衍生物(与 3-氟-4-(甲硫基)苯酚具有结构相似性)的实用合成研究强调了这些化合物在合成砜和磺酰胺中的相关性,对药物开发和有机化学具有影响(Perlow 等,2007)。

先进材料应用

在席夫碱化学中合成和应用氟代酚衍生物以获得抗真菌作用,展示了涉及 3-氟-4-(甲硫基)苯酚类似物的研究的另一个方面。这些研究表明氟代酚类化合物在生物医学应用中的潜力,特别是在开发新型抗真菌剂方面(Carreño 等,2018)。

环境应用

对氟代酚类离子液体用于 CO2 捕获的研究突出了 3-氟-4-(甲硫基)苯酚衍生物的环境应用。这些离子液体表现出很高的 CO2 吸收能力,展示了它们在通过碳捕获技术应对气候变化方面的潜力(Xiao-min Zhang 等,2015)。

安全和危害

作用机制

Target of Action

3-Fluoro-4-(methylthio)phenol is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium

Biochemical Pathways

The biochemical pathways affected by 3-Fluoro-4-(methylthio)phenol are primarily related to the SM coupling reaction . This reaction involves the formation of new carbon–carbon bonds, which can lead to the synthesis of a wide variety of organic compounds . The downstream effects of these reactions can vary widely depending on the specific compounds being synthesized.

Result of Action

The primary result of the action of 3-Fluoro-4-(methylthio)phenol is the formation of new carbon–carbon bonds via the SM coupling reaction . This can lead to the synthesis of a wide variety of organic compounds . The specific molecular and cellular effects of these compounds would depend on their individual properties and functions.

Action Environment

The action of 3-Fluoro-4-(methylthio)phenol can be influenced by various environmental factors. For example, the efficiency of the SM coupling reaction can be affected by the pH, temperature, and the presence of certain catalysts . Additionally, the stability of the compound may be influenced by factors such as light, heat, and the presence of oxygen .

属性

IUPAC Name |

3-fluoro-4-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRZAHZGIBFUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(methylthio)phenol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E,6R)-2-Methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B178230.png)

![Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B178237.png)

![2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid](/img/structure/B178261.png)